N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
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Scientific Research Applications
QSAR and Molecular Studies
N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives are the subject of Quantitative Structure-Activity Relationship (QSAR) and molecular studies. These investigations aim to understand the relationship between the molecular structure of the compound and its biological activity, thereby aiding in the design of compounds with desired properties. For instance, the QSAR study on benzothiazole and piperazine derivatives explored their potential applications in various fields, including medicinal chemistry (Al-Masoudi, Salih, & Al-Soud, 2011).
Synthesis and Reactivity
The compound has been utilized in studies focused on the synthesis and reactivity of related chemical structures. Research on the synthesis and properties of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline has been conducted, showcasing the compound's role in the development of novel chemical entities with potential application in various scientific fields (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antiproliferative Activities
The compound has been used in the synthesis of novel derivatives showing antimicrobial and antiproliferative activities. For instance, derivatives of 2-Piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their in vitro antiproliferative activity against a variety of human tumor-derived cell lines, showcasing the compound's potential in the development of new therapeutic agents (Al-Soud et al., 2010).
Pharmaceutical Applications
The compound has been mentioned in the context of pharmaceutical patents, reflecting its relevance in drug design and the development of new pharmaceutical agents. Studies have described the utility of related compounds as alpha-subtype selective 5-HT-1D receptor agonists, highlighting the compound's significance in the pharmaceutical industry (Habernickel, 2001).
Mechanism of Action
Target of Action
It’s known that molecules containing athiazole ring can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical effects.
Biochemical Pathways
It’s known that molecules containing athiazole ring can activate or stop biochemical pathways . This suggests that the compound could have wide-ranging effects on cellular biochemistry.
Result of Action
Molecules containing athiazole ring are known to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Properties
IUPAC Name |
N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-16-4-3-13(11-21-16)18(28)23-20-22-14(12-31-20)10-17(27)24-5-7-25(8-6-24)19(29)15-2-1-9-30-15/h1-4,9,11-12H,5-8,10H2,(H,21,26)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQLNCZFZFZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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